molecular formula C8H14O4 B043729 Ethyl 4-acetoxybutanoate CAS No. 25560-91-2

Ethyl 4-acetoxybutanoate

Cat. No. B043729
CAS RN: 25560-91-2
M. Wt: 174.19 g/mol
InChI Key: KMPQIYXXLIFPKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-acetoxybutanoate and its derivatives involves several key methods. One approach includes microbial asymmetric reduction processes. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate with NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor leads to the production of ethyl (R)-4-chloro-3-hydroxybutanoate, showcasing the potential for producing optically active intermediates (Shimizu et al., 1990). Additionally, recombinant E. coli strains have been utilized for the biocatalytic synthesis of similar compounds, demonstrating the scalability and efficiency of microbial systems in synthesizing optically pure intermediates (Ni et al., 2013).

Molecular Structure Analysis

The molecular structure of ethyl 4-acetoxybutanoate and related compounds has been extensively studied using techniques such as NMR and X-ray crystallography. These studies provide insights into the compounds' stereochemistry and molecular conformation, essential for understanding their reactivity and properties. For example, the crystal structure of related compounds has been characterized, revealing details about molecular interactions and stability (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl 4-acetoxybutanoate undergoes various chemical reactions, reflecting its versatility as a synthetic intermediate. These include enzymatic reductions to produce chiral alcohols with high enantioselectivity and reactions with different nucleophiles to synthesize a wide range of derivatives. For instance, the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate in an interface bioreactor shows the potential for high-efficiency, stereoselective synthesis (Oda et al., 1998).

Scientific Research Applications

  • Enantioselective Acylation : Ethyl 4-acetoxybutanoate is used in enantioselective acylation with isopropenyl acetate and Candida antarctica lipase B (Turcu, Kiljunen, & Kanerva, 2007).

  • Synthesis of Bicyclic Tetrahydropyrans : It plays a role in the stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008).

  • Conversion of 3-Hydroxybutanoic Acid : The compound is useful in converting (R)-3-hydroxybutanoic acid to its (S)-enantiomer and its lactone (Griesbeck & Seebach, 1987).

  • Intermediate for ACE Inhibitors : Ethyl(R)-2-hydroxy-4-phenylbutanoate (R-HPBE), related to Ethyl 4-acetoxybutanoate, is a significant intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors like enalapril and lisinopril (Jin-mei, 2008).

  • Chiral Intermediate : Ethyl (R)-2-hydroxy-4-phenylbutanoate is a versatile and important chiral intermediate for ACE inhibitors synthesis (Ni et al., 2013).

  • Synthesis of Lipitor : Ethyl 4-cyano-3-hydroxybutanoate, a related compound, is a key intermediate in synthesizing Lipitor, a cholesterol-lowering drug (Jin & Zhang, 2011).

  • Production of l-Carnitine : Ethyl (R)-4-cyano-3-hydroxybutanoate is used as a synthon in producing l-carnitine and (R)-4-amino-3-hydroxybutanoic acid (You, Liu, & Zheng, 2013).

  • Enhancement of Wine Aroma : Ethyl-3-hydroxybutanoate and 2-methylpropyl acetate significantly decrease the olfactory threshold of fruity aromas in red wine (Lytra et al., 2013).

  • Production of Acyl Derivatives : It can be used in chemical reactions to produce various acyl derivatives (Kato & Kimura, 1977).

  • Precursor of Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxybutanoate ester is a precursor for enantiopure intermediates used in chiral drugs production, including statins (Ye, Ouyang, & Ying, 2011).

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

properties

IUPAC Name

ethyl 4-acetyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPQIYXXLIFPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402111
Record name Ethyl 4-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetoxybutanoate

CAS RN

25560-91-2
Record name Ethyl 4-(acetyloxy)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25560-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetoxy butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ACETOXY BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R622BPD8K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
… Ethyl and methyl-4-hydroxyoctanoate, ethyl 4-acetoxybutanoate, and ethyl 4-acetoxypentanoate were prepared from corresponding -lactones via 4-hydroxy esters, which were …
Number of citations: 142 pubs.acs.org
S Al-Dalali, F Zheng, B Sun, F Chen - Food Analytical Methods, 2019 - Springer
… On the contrary, n-pentyl acetate, 2-furanmethanol-acetate, hexyl acetate, and ethyl 4-acetoxybutanoate decreased during aging, and ethyl lactate increased at the beginning of the …
Number of citations: 31 link.springer.com
EY Spencer, GF Wright - Journal of the American Chemical …, 1941 - ACS Publications
… mixture of butyrolactone and ethyl 4-acetoxybutanoate, but none of the ethoxy acid II. It therefore seems clear that Fittig was misled concerning his product and that the alcoholysis of a …
Number of citations: 13 pubs.acs.org
CB Steingass, M Jutzi, J Müller, R Carle… - Analytical and …, 2015 - Springer
… involved in the biogenesis of discriminative γ-lactones (eg, γ-hexalactone, γ-octalactone, and γ-nonalactone) as well as structurally related esters such as ethyl 4-acetoxybutanoate and …
Number of citations: 57 link.springer.com
A RAPP - Wine Analysis, 2012 - books.google.com
… hexyl 2-hydroxypropanoate ethyl 2-acetoxypropanoate amyl butanoate isoamyl 2-methylbutanoate ethyl 4-hydroxybutanoate ethyl 3-acetoxybutanoate ethyl 4-acetoxybutanoate …
Number of citations: 0 books.google.com
Z Li, Z Wang, K Wang, Y Liu, Y Hong, C Chen, X Guan… - Planta, 2020 - Springer
… For example, the fruits of Hawaii4 had high concentrations of acetic acid heptyl ester, (Z)-4-octenoic acid ethyl ester, ethyl 4-acetoxybutanoate, hexanoic acid hexyl ester, and hexanoic …
Number of citations: 15 link.springer.com
S Li, JW Blackman… - Australian Journal of Grape …, 2021 - Wiley Online Library
… Canberra District wines were distinctively higher in cis-pyranoid linalool oxide, benzyl alcohol, benzyl acetate, 2-methylhexanoic acid and ethyl 4-acetoxybutanoate. Wines from Yarra …
Number of citations: 6 onlinelibrary.wiley.com
A Boban, U Vrhovsek, S Carlin, A Mucalo, I Budic-Leto - 2022 - openpub.fmach.it
This study investigated the detailed volatile aroma profile of young white wines of Maraština, Vitis Vinifera L., produced by spontaneous fermentation. The wines were produced from 10 …
Number of citations: 2 openpub.fmach.it
J Liu, Y Yu, X Ye, K Wang, Y Zhu, Y Wang, Z Yu, P Liu - Food Bioscience, 2023 - Elsevier
Zhenjiang aromatic vinegar (ZAV), known for its distinctive flavors, is produced through traditional solid-state fermentation involving multiple strains. The development of functional …
Number of citations: 0 www.sciencedirect.com
EG Maina, ES Madivoli, JA Ouma… - Food Science & …, 2019 - Wiley Online Library
Wild indigenous vegetables make considerable contributions to food baskets among subsistence farmers in sub‐Saharan Africa. The aim of this study was to evaluate the proximate …
Number of citations: 6 onlinelibrary.wiley.com

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